[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol
Brand Name: Vulcanchem
CAS No.: 857284-25-4
VCID: VC2438989
InChI: InChI=1S/C11H8F3NOS/c12-11(13,14)8-3-1-7(2-4-8)10-15-9(5-16)6-17-10/h1-4,6,16H,5H2
SMILES: C1=CC(=CC=C1C2=NC(=CS2)CO)C(F)(F)F
Molecular Formula: C11H8F3NOS
Molecular Weight: 259.25 g/mol

[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol

CAS No.: 857284-25-4

Cat. No.: VC2438989

Molecular Formula: C11H8F3NOS

Molecular Weight: 259.25 g/mol

* For research use only. Not for human or veterinary use.

[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol - 857284-25-4

Specification

CAS No. 857284-25-4
Molecular Formula C11H8F3NOS
Molecular Weight 259.25 g/mol
IUPAC Name [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol
Standard InChI InChI=1S/C11H8F3NOS/c12-11(13,14)8-3-1-7(2-4-8)10-15-9(5-16)6-17-10/h1-4,6,16H,5H2
Standard InChI Key LXSRKDWWLYYTMN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC(=CS2)CO)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1C2=NC(=CS2)CO)C(F)(F)F

Introduction

Chemical Identity and Structure

[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol is characterized by its precise molecular structure that combines several functional groups. The compound contains a trifluoromethyl group (CF₃) attached to a phenyl ring, which is connected to a thiazole heterocycle. The thiazole ring includes both nitrogen and sulfur atoms in a five-membered structure, with a hydroxymethyl group (-CH₂OH) attached at the 4-position of the thiazole ring .

The presence of the trifluoromethyl group is particularly significant as it enhances the compound's lipophilicity, which can be beneficial in various applications including pharmaceutical research. The hydroxymethyl group provides a site for potential chemical modifications and contributes to the compound's ability to form hydrogen bonds.

Chemical Identifiers

The following table provides the key chemical identifiers for [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol:

IdentifierValue
CAS Number857284-25-4
Molecular FormulaC₁₁H₈F₃NOS
Molecular Weight259.246 g/mol
IUPAC Name[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol
InChI KeyLXSRKDWWLYYTMN-UHFFFAOYSA-N
PubChem CID7164658
SMILESC1=CC(=CC=C1C2=NC(=CS2)CO)C(F)(F)F

These identifiers are essential for tracking and referencing the compound in chemical databases and literature . The CAS number serves as a unique identifier in chemical registries, while the InChI Key and SMILES notation provide standardized ways to represent the chemical structure in textual format.

Physical and Chemical Properties

[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol possesses distinctive physical and chemical properties that influence its behavior in chemical reactions and its potential applications. Understanding these properties is crucial for researchers and chemists working with this compound.

Chemical Reactivity

The chemical reactivity of [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol is influenced by its functional groups. The hydroxymethyl group can participate in various organic reactions, including oxidation to aldehydes or carboxylic acids, and can serve as a nucleophile in substitution reactions. The thiazole ring, being a heterocyclic structure, contributes to the compound's aromatic character and can participate in electrophilic aromatic substitution reactions, albeit with different reactivity compared to simple aromatic rings .

The trifluoromethyl group, known for its strong electron-withdrawing properties, affects the electronic distribution within the molecule, potentially influencing its reactivity and stability. This group can enhance the lipophilicity of the compound, which is a desirable property in drug design and development.

Related Compounds

[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol belongs to a broader family of thiazole derivatives, many of which share structural similarities but possess different functional groups or substitution patterns.

Structural Analogues

One closely related compound is 2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile (CAS No. 883024-46-2), which differs in having an acetonitrile group instead of a hydroxymethyl group, and a different position of the trifluoromethylphenyl substitution. This compound has a molecular formula of C12H7F3N2S and a molecular weight of 268.26 g/mol.

Another related compound is (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL (CAS No. 61291-91-6), which shares the thiazole ring and hydroxymethyl group structural elements but differs in the substituents and their positions. This compound has a molecular formula of C11H11NOS and a molecular weight of 205.28 g/mol .

Comparative Analysis

The following table provides a comparison of [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol with related compounds:

Property[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL
CAS No.857284-25-4883024-46-261291-91-6
Molecular FormulaC11H8F3NOSC12H7F3N2SC11H11NOS
Molecular Weight259.25 g/mol268.26 g/mol205.28 g/mol
Key Functional GroupHydroxymethylAcetonitrileHydroxymethyl
Trifluoromethyl PresentYesYesNo

These structural differences can significantly affect the physical properties, chemical reactivity, and potential applications of these compounds .

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